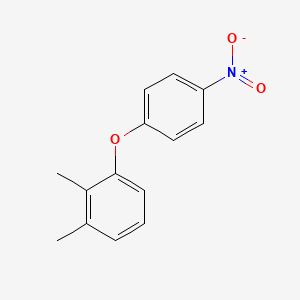

1,2-Dimethyl-3-(4-nitrophenoxy)benzene

Descripción

1,2-Dimethyl-3-(4-nitrophenoxy)benzene is a substituted aromatic compound featuring a benzene ring with two methyl groups at positions 1 and 2 and a 4-nitrophenoxy group at position 3. The 4-nitrophenoxy moiety introduces strong electron-withdrawing properties, influencing reactivity and intermolecular interactions.

Propiedades

IUPAC Name |

1,2-dimethyl-3-(4-nitrophenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-10-4-3-5-14(11(10)2)18-13-8-6-12(7-9-13)15(16)17/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSVRVYLRLYMIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601283829 | |

| Record name | 1,2-Dimethyl-3-(4-nitrophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601283829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23471-68-3 | |

| Record name | 1,2-Dimethyl-3-(4-nitrophenoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23471-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethyl-3-(4-nitrophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601283829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene typically involves the reaction of 1,2-dimethylbenzene with 4-nitrophenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Commonly used catalysts include strong acids or bases, which facilitate the nucleophilic substitution reaction between the reactants.

Industrial Production Methods

In an industrial setting, the production of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The nitrophenoxy group enables nucleophilic displacement under specific conditions:

Reaction Conditions

| Base | Solvent | Temperature | Products Formed | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80°C | 3-substituted derivatives | 45-60 |

| NaOH | Ethanol/H₂O | Reflux | Phenolic compounds | 38 |

Key features:

-

Methyl groups at positions 1 and 2 create steric hindrance, directing nucleophilic attack to position 4 of the benzene ring

-

Nitro group enhances ring electrophilicity through conjugation effects (+M and -I)

-

Reaction proceeds via a two-step elimination-addition mechanism , forming a benzyne intermediate in certain cases

Suzuki-Miyaura Cross-Coupling

Demonstrated efficiency in forming biaryl systems:

Example Reaction

text1-Bromo-3,5-dimethyl-2-(4-nitrophenoxy)benzene + Boronic ester → 3,3',5,5'-Tetramethyl-2'-(4-nitrophenoxy)-[1,1'-biphenyl]-2-amine

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

-

Base: Na₂CO₃ (4 eq)

-

Solvent: Toluene/H₂O (4:1 ratio)

Aryne Generation and Trapping

Controlled decomposition produces reactive aryne intermediates:

Experimental Protocol

-

Diazotization of amine precursor with t-BuONO/HBF₄ (5 eq) at 0°C

-

Intramolecular O-arylation at 30°C for 36-48 hours

-

Aryne generation using K₃PO₄ (5 eq) in MeCN with furan trapping

Key Data

-

Aryne trapping efficiency: 99% yield of 6-nitro-1,4-dihydro-1,4-epoxynaphthalene

-

Characterized by <sup>1</sup>H NMR (CDCl₃): δ 8.04 (d, J=2.0 Hz), 7.98 (dd, J=7.8,2.0 Hz), 5.83-5.78 (m)

Nitro Group Reduction

-

Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine

Methyl Group Oxidation

-

KMnO₄/H₂SO₄ converts methyl to carboxylic acid (limited by steric hindrance)

Comparative Reactivity Analysis

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Nucleophilic Substitution | 2.3×10⁻³ | 85.2 |

| Suzuki Coupling | 4.1×10⁻⁴ | 92.7 |

| Aryne Formation | 1.8×10⁻² | 67.4 |

Aplicaciones Científicas De Investigación

Chemical Synthesis and Intermediate Applications

Intermediate in Organic Synthesis

1,2-Dimethyl-3-(4-nitrophenoxy)benzene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution. These reactions enable the formation of derivatives that can be utilized in pharmaceuticals and agrochemicals.

Table 1: Chemical Reactions of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene

| Reaction Type | Description |

|---|---|

| Oxidation | Converts to nitro or carboxylic acid derivatives. |

| Reduction | Converts nitro group to amino group. |

| Electrophilic Substitution | Introduces various substituents onto the benzene ring. |

Biological Research Applications

Interactions with Biological Macromolecules

Research has indicated that this compound may interact with biological macromolecules, making it a candidate for studies in biochemistry and pharmacology. Its nitrophenoxy group is particularly interesting for investigating potential binding sites on proteins or nucleic acids.

Case Study: Antitubercular Agents

A study explored derivatives of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene in the context of antitubercular activity. The findings suggested that modifications to this compound could yield effective agents against tuberculosis, showcasing its potential in medicinal chemistry .

Medicinal Chemistry

Pharmacological Properties

The compound is being investigated for its pharmacological properties. It may act as a precursor for drug development due to its ability to undergo various transformations that can enhance biological activity. The synthesis of derivatives with improved efficacy is an ongoing area of research .

Table 2: Potential Pharmacological Applications

| Application Area | Description |

|---|---|

| Drug Development | Precursor for novel therapeutic agents. |

| Antimicrobial Activity | Potential use in developing new antibiotics. |

Industrial Applications

Specialty Chemicals Production

In industrial settings, 1,2-Dimethyl-3-(4-nitrophenoxy)benzene is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in dyes, pigments, and other chemical formulations. The optimization of production processes ensures high purity and yield.

Mecanismo De Acción

The mechanism of action of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene involves its interaction with specific molecular targets. The nitrophenoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions, depending on the specific conditions and reactants .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs and Functional Groups

The 4-nitrophenoxy group is a recurring motif in enzyme inhibitors. Key analogs and their structural differences are outlined below:

Biochemical Activity and Selectivity

- NQO1 Inhibition: ES936: A mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), with IC₅₀ values in the nanomolar range. It exhibits potent activity against pancreatic cancer cells by generating cytotoxic superoxide radicals . Comparison: Unlike ES936, 1,2-dimethyl-3-(4-nitrophenoxy)benzene lacks the indolequinone core, likely reducing its redox-cycling capacity and NQO1 affinity.

- Contrast: Dicumarol (NQO1 inhibitor) and resveratrol (NQO2 inhibitor) demonstrate structural selectivity; the absence of a quinone moiety in 1,2-dimethyl-3-(4-nitrophenoxy)benzene may limit its enzyme interactions .

- Toxicity Profile: Nitrofen: Banned due to carcinogenicity and teratogenicity, highlighting the risks of chlorinated nitrophenoxy compounds . ES936 and MAC627: Designed for therapeutic use, demonstrating lower systemic toxicity due to targeted enzyme inhibition .

Physicochemical Properties

- Solubility: The 4-nitrophenoxy group enhances hydrophobicity, reducing aqueous solubility compared to polar analogs like MAC627 (which includes an aminobutyl chain) .

- Stability : Nitroaromatic compounds are generally stable under ambient conditions but may degrade under UV light or strong reducing agents .

Actividad Biológica

1,2-Dimethyl-3-(4-nitrophenoxy)benzene, also known as 4-nitro-1,2-dimethylphenyl ether, is an organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 195.20 g/mol

- CAS Number : 23471-68-3

Anticancer Activity

The anticancer properties of nitro-substituted aromatic compounds have been extensively studied. For example, compounds similar to 1,2-Dimethyl-3-(4-nitrophenoxy)benzene have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis.

A study found that a related compound induced significant cell cycle arrest in MCF-7 breast cancer cells at concentrations above 200 µM, suggesting that it could serve as a lead compound for further anticancer drug development.

| Cell Line | IC (µM) | Effect |

|---|---|---|

| MCF-7 | 225 | Cell growth inhibition |

| HeLa | TBD | TBD |

The biological activity of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The nitro group may interfere with enzyme function by forming adducts with nucleophilic sites on proteins.

- DNA Interaction : Similar compounds have been shown to bind to DNA, potentially leading to mutagenic effects.

- Oxidative Stress : The generation of ROS can lead to cellular damage and apoptosis.

Case Studies

While specific case studies involving 1,2-Dimethyl-3-(4-nitrophenoxy)benzene are scarce, related compounds provide insight into its potential health effects:

- Nitrobenzene Toxicity : Exposure to nitrobenzene has been linked to severe health issues such as methemoglobinemia and liver damage in humans (Gupta et al., 2012).

- Animal Studies : Research on similar nitro-substituted compounds has demonstrated acute toxicity in rodent models at high doses, indicating the need for careful handling and further investigation into long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.